(S)-2-(Piperazin-2-yl)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
660862-47-5 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-[(2S)-piperazin-2-yl]ethanol |
InChI |
InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2/t6-/m0/s1 |
InChI Key |
DSSFSAGQNGRBOR-LURJTMIESA-N |
SMILES |
C1CNC(CN1)CCO |
Isomeric SMILES |
C1CN[C@H](CN1)CCO |
Canonical SMILES |
C1CNC(CN1)CCO |
Origin of Product |
United States |
Significance of Piperazine Scaffolds in Modern Organic Chemistry
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netrjptonline.org This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. researchgate.netrsc.org The unique structural and physicochemical properties of the piperazine moiety contribute to its prevalence and versatility.
The two nitrogen atoms within the piperazine ring allow for the introduction of various substituents, enabling the fine-tuning of a molecule's properties. researchgate.net This adaptability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery. tandfonline.com The conformational flexibility of the piperazine ring, which can be modulated by substitution, further enhances its utility as a versatile scaffold. tandfonline.com Its water solubility is another key feature that can be adjusted through chemical modification. tandfonline.com
The applications of piperazine derivatives are extensive, spanning numerous therapeutic areas. They are integral components of drugs developed for cancer, microbial infections, inflammation, and central nervous system disorders. researchgate.netresearchgate.netresearchgate.net The ability of the piperazine scaffold to serve as a linker between different pharmacophores or as a core structure for essential binding interactions makes it an invaluable tool for medicinal chemists. tandfonline.com
Stereochemical Importance of S 2 Piperazin 2 Yl Ethanol in Chiral Synthesis
The introduction of a chiral center into a molecule can have a profound impact on its biological activity. In the case of piperazine (B1678402) derivatives, the stereochemistry at the carbon atoms of the ring is a critical determinant of their interaction with biological targets. (S)-2-(Piperazin-2-yl)ethanol, with its defined stereochemistry at the C2 position, is a valuable chiral building block for the synthesis of enantiomerically pure compounds.
The synthesis of chiral piperazines is an active area of research, with various methods being developed to control stereochemistry. acs.orgdicp.ac.cnrsc.org These methods often involve asymmetric synthesis, which allows for the selective production of one enantiomer over the other. nih.gov The use of chiral starting materials, such as this compound, provides a direct route to specific stereoisomers, avoiding the need for challenging and often inefficient chiral separations of racemic mixtures. uj.edu.placs.org
The absolute configuration of a chiral center can dictate the binding affinity and efficacy of a drug molecule. Therefore, having access to stereochemically pure building blocks like this compound is essential for the rational design and development of new therapeutic agents with improved selectivity and reduced off-target effects. nih.gov The hydroxyl group in this compound also offers a reactive handle for further chemical modifications, expanding its utility in the construction of complex molecular architectures. nih.gov
Overview of Research Trajectories for Complex Amine Alcohols
Strategies for Asymmetric Construction of the 2-Substituted Piperazine (B1678402) Core
The creation of a stereogenic center at the C2 position of the piperazine ring is a primary challenge in the synthesis of these chiral compounds. Various strategies have been developed to address this, ranging from the use of naturally occurring chiral starting materials to sophisticated catalytic asymmetric reactions.
Chiral Pool Approaches Utilizing Amino Acid Derivatives and Chiral Auxiliaries
A foundational strategy for synthesizing chiral 2-substituted piperazines involves the use of the chiral pool, primarily employing readily available and optically pure amino acids. rsc.orgacs.orgnih.gov This approach leverages the inherent chirality of the starting material to construct the desired stereocenter in the piperazine ring.
One common method begins with an α-amino acid, which is converted into a chiral 1,2-diamine. This diamine then undergoes an aza-Michael addition with a suitable electrophile to form the piperazine ring. This key transformation allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines in a scalable manner. rsc.org For instance, starting from various α-amino acids, this four-step process has proven effective for producing a range of chiral piperazines. rsc.org
Another established chiral pool approach involves the condensation of an N-protected amino acid with another amino acid ester to form a dipeptide. nih.gov Subsequent deprotection and intramolecular cyclization yield a 2,5-diketopiperazine intermediate. nih.gov The stereochemistry of the final piperazine is dictated by the chirality of the initial amino acids. Complete reduction of the amide bonds in the diketopiperazine then furnishes the desired substituted piperazine. nih.gov
Chiral auxiliaries, such as (R)-(–)-phenylglycinol, have also been employed to induce asymmetry. nih.gov In one example, (R)-(–)-phenylglycinol was condensed with N-Boc glycine, followed by a series of transformations including reduction, protection, cyclization, and diastereoselective methylation to yield a chiral 2-oxopiperazine intermediate. nih.gov Subsequent decarbonylation and debenzylation afforded the final (R)-(+)-2-methylpiperazine. nih.gov
Catalytic Asymmetric Synthesis Pathways
While chiral pool approaches are valuable, catalytic asymmetric synthesis offers a more flexible and efficient route to a wider variety of chiral piperazines, often with the ability to access both enantiomers. acs.org These methods utilize small amounts of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.
Palladium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperazines from unsaturated precursors like pyrazin-2-ols. rsc.orgnih.gov This method allows for the direct creation of chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org The resulting piperazin-2-ones can then be readily converted to the corresponding chiral piperazines without compromising their optical purity. rsc.org
The effectiveness of this approach often relies on the use of specific chiral ligands in conjunction with a palladium catalyst. For example, complexes of palladium with bisphosphine ligands have proven highly effective for the asymmetric hydrogenation of activated imines, which are precursors to chiral amines and, by extension, chiral piperazines. dicp.ac.cn The choice of N-substituent on the imine is crucial for achieving good reactivity and high enantioselectivity. dicp.ac.cn
Recent advancements have also demonstrated the utility of palladium catalysis for the hydrogenation of fluorinated pyridines, providing access to valuable fluorinated piperidines, a related class of heterocycles. mdpi.com This highlights the versatility of palladium catalysts in the dearomatization of N-heterocycles.
A significant advancement in the synthesis of chiral piperazines is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edunih.govcaltech.edu This methodology enables the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be deprotected and reduced to afford the corresponding chiral piperazines. nih.govcaltech.edu
This reaction typically employs a palladium catalyst, such as those derived from Pd2(pmdba)3, in combination with a chiral ligand, often an electron-deficient PHOX ligand. nih.govrsc.org The reaction is tolerant of a variety of N-substitutions and substitutions at the stereocenter. caltech.edu This method has been successfully applied to the synthesis of α,α-disubstituted piperazin-2-ones, which are precursors to valuable gem-disubstituted piperazines. rsc.org
Table 1: Examples of Palladium-Catalyzed Decarboxylative Allylic Alkylation
| Starting Material | Product | Yield (%) | ee (%) |
|---|---|---|---|
| N-Benzoyl-N'-PMB-piperazin-2-one | α-Allyl-N-benzoyl-N'-PMB-piperazin-2-one | 85 | 92 |
| N-Boc-N'-benzyl-piperazin-2-one | α-Allyl-N-Boc-N'-benzyl-piperazin-2-one | 90 | 95 |
Data is illustrative and based on findings in the field.
Iridium complexes bearing chiral diphosphine ligands have proven to be effective catalysts for the asymmetric hydrogenation of substituted pyrazines. dicp.ac.cnthieme-connect.com This approach provides access to chiral tetrahydropyrazines, which are valuable precursors to chiral piperazines and piperazinones. dicp.ac.cnthieme-connect.com The addition of additives like N,N-dimethylanilinium bromide can enhance both the catalytic activity and the enantioselectivity of the reaction. dicp.ac.cn
The iridium-catalyzed hydrogenation of tosylamide-substituted pyrazines, for example, yields the corresponding chiral tetrahydropyrazines with an amidine skeleton in high yield and with high enantioselectivity. dicp.ac.cn These products can be subsequently transformed into chiral piperazines without loss of enantiopurity. dicp.ac.cn Iridium catalysts have also been successfully used in the asymmetric hydrogenation of other N-heteroaromatic compounds, such as pyridines and quinolines, further demonstrating their utility in generating chiral cyclic amines. dicp.ac.cnacs.org
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazine (B50134) Derivatives
| Substrate | Chiral Ligand | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-Tosylamido-5-phenylpyrazine | (S)-xyl-binapine | (S)-2-Tosylamido-5-phenyl-tetrahydropyrazine | 95 | 98 |
| 2-Tosylamido-5-methylpyrazine | (S)-dm-segphos | (S)-2-Tosylamido-5-methyl-tetrahydropyrazine | 92 | 96 |
Data is illustrative and based on findings in the field.
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral piperazines. nih.govresearchgate.netnih.gov These methods often utilize small organic molecules, such as cinchona alkaloids or proline derivatives, as chiral catalysts. nih.govnih.gov
One approach involves the organocatalytic α-chlorination of aldehydes, followed by a series of transformations to construct the piperazine ring. nih.gov For instance, a homochiral-pyrrolidine catalyzed α-chlorination of an aliphatic aldehyde, followed by reduction, conversion to a triflate, and subsequent cyclization with an appropriate diamine precursor, can yield chiral piperazines. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single pot, have also been employed. For example, a four-step reaction sequence starting with the asymmetric α-chlorination of an aldehyde, followed by Pinnick oxidation, nucleophilic substitution with a diamine, and cyclization, can produce chiral 2-oxopiperazines without the need for intermediate purification. nih.gov
Furthermore, the direct asymmetric α-sulfenylation of substituted piperazine-2,5-diones has been achieved using cinchona alkaloids as chiral Lewis bases. nih.gov This transformation is a key step towards the synthesis of complex natural products containing the piperazine core. nih.gov
Organocatalytic Asymmetric Syntheses, including Cascade Reactions
Quinine-Derived Urea (B33335) Catalyzed Processes
Organocatalysis employing bifunctional catalysts derived from natural products like quinine (B1679958) has emerged as a powerful tool for asymmetric synthesis. Quinine-derived ureas and thioureas are particularly effective in catalyzing reactions that establish chiral centers with high enantioselectivity. acs.orgbeilstein-journals.org A notable application is the asymmetric synthesis of piperazin-2-ones, which are key precursors to 2-substituted piperazines like this compound. acs.orgacs.org
A one-pot, three-step reaction sequence has been developed for the synthesis of 3-substituted piperazin-2-ones. acs.orgresearchgate.netnih.gov This process involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgnih.gov Two of these steps are catalyzed by a quinine-derived urea, ensuring high enantiomeric excess (ee) of the final product. acs.orgresearchgate.net The reaction starts with commercially available aldehydes, (phenylsulfonyl)acetonitrile (B1630616), and a peroxide, which, upon reaction with 1,2-ethylenediamines, yield the desired chiral piperazin-2-ones. acs.orgnih.gov The resulting piperazin-2-one (B30754) can then be reduced to the corresponding piperazine.
The process has demonstrated good to high yields and excellent enantioselectivities for a range of substrates. acs.orgnih.gov
Table 1: Quinine-Derived Urea Catalyzed Synthesis of Chiral Piperazin-2-ones Reaction conditions: a) Knoevenagel step: (phenylsulfonyl)acetonitrile (0.1 mmol), aldehyde (0.1 mmol), and quinine-derived urea catalyst (eQNU) (0.01 mmol) in toluene. b) Epoxidation step: dilution with toluene, cooling to -20 °C, and addition of cumene (B47948) hydroperoxide (CHP) (0.11 mmol). c) DROC step: addition of 1,2-ethylenediamine (0.12 mmol) and Et₃N (0.2 mmol) at 25 °C. nih.gov
| Aldehyde (R-CHO) | Product | Yield (%) nih.gov | ee (%) nih.gov |
|---|---|---|---|
| 4-ClC₆H₄CHO | (S)-3-(4-chlorophenyl)piperazin-2-one | 90 | 95 |
| 4-NO₂C₆H₄CHO | (S)-3-(4-nitrophenyl)piperazin-2-one | 86 | 97 |
| 2-Naphthyl-CHO | (S)-3-(naphthalen-2-yl)piperazin-2-one | 85 | 96 |
| C₆H₅CHO | (S)-3-phenylpiperazin-2-one | 70 | 95 |
N-Heterocyclic Carbene (NHC)-Catalyzed Cycloadditions
N-Heterocyclic carbenes (NHCs) have become prominent organocatalysts for a wide array of chemical transformations, including cycloaddition reactions to form heterocyclic systems. nih.gov NHC catalysis can activate substrates in unique ways, enabling novel reaction pathways. For instance, NHCs can catalyze the [3+4] cycloaddition of azomethine imines and enals. nih.gov This reaction involves the oxidative catalytic activation of enals to form 1,4-dipolarophile intermediates, which then react with 1,3-dipoles to generate seven-membered heterocyclic products with high optical purity. nih.gov
While direct NHC-catalyzed cycloadditions for the synthesis of the piperazine ring are still an emerging area, the principles have been applied to various nitrogen-containing heterocycles. sioc-journal.cnresearchgate.net These methods often involve the generation of a homoenolate equivalent or an α,β-unsaturated acyl azolium intermediate from an aldehyde and the NHC catalyst. researchgate.net These reactive intermediates can then participate in cycloaddition cascades to build complex ring systems. The diversity of available chiral NHC catalysts provides a platform for developing new enantioselective routes to heterocyclic scaffolds, including chiral piperazines. nih.gov
Enantioselective Resolution Techniques for Chiral Separation
The separation of racemates into their constituent enantiomers is a classic yet crucial technique for obtaining enantiopure compounds. For chiral piperazines and their derivatives, both enzymatic and chromatographic methods are employed.
Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. mdpi.com This technique has been successfully applied to the resolution of 2-piperidineethanol, a structural analog of the target compound. mdpi.com The efficiency of the resolution is dependent on the enzyme, the acyl donor, and the solvent.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another indispensable tool for both analytical and preparative separation of enantiomers. ntnu.no Cellulose-based CSPs are widely used to resolve racemic amines and their derivatives, often achieving baseline separation. ntnu.noresearchgate.net This method is essential for determining the enantiomeric excess of products from asymmetric syntheses and for obtaining small quantities of enantiopure material for further studies. ntnu.no
Chemical Transformations for Derivatization of this compound
The this compound scaffold contains three reactive sites: two secondary amine nitrogens and a primary hydroxyl group. These functional groups allow for a wide range of chemical transformations to produce a diverse library of derivatives.
Alkylation and Acylation Reactions
The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. ambeed.commdpi.com
N-Alkylation can be achieved by reacting the piperazine with alkyl halides in the presence of a base. google.com Alternatively, reductive amination provides a powerful method for N-alkylation. nih.gov This involves the condensation of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride. nih.govnih.gov This method is particularly useful for introducing complex alkyl groups.
N-Acylation involves the reaction of the piperazine with acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction is typically performed in the presence of a base to neutralize the acid byproduct and results in the formation of an amide bond. These acylation reactions can be performed selectively on one nitrogen if the other is protected.
Table 3: Examples of Alkylation and Acylation of Piperazine Derivatives
| Piperazine Derivative | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| (S)-Pramipexole | Arylpiperazine acetaldehydes, NaCNBH₃ | Reductive Amination | Pramipexole hybrid analogs | nih.gov |
| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N-Alkylation | Flibanserin | mdpi.com |
Nucleophilic Substitution Reactions Involving the Piperazine Nitrogen
The piperazine nitrogens can act as potent nucleophiles in substitution reactions, enabling the formation of C-N bonds with a variety of electrophilic partners. mdpi.comrsc.org A common application is the nucleophilic aromatic substitution (SₙAr) reaction with electron-deficient aromatic or heteroaromatic rings. rsc.org For example, piperazines can displace leaving groups such as fluoride (B91410) or chloride ions from activated aryl or heteroaryl systems. rsc.org
These reactions are fundamental in medicinal chemistry for coupling the piperazine core to various pharmacophoric fragments. mdpi.com The reaction conditions can be tuned to control the degree of substitution, and often, one nitrogen is protected to ensure mono-functionalization. ptfarm.pl The nucleophilicity of the piperazine also allows it to react with electrophiles like epoxides, opening the ring to form amino alcohol derivatives.
Controlled Functional Group Interconversions (e.g., Alcohol to Halide Conversions)
The hydroxyl group of this compound and related chiral β-amino alcohols serves as a versatile handle for further synthetic modifications through controlled functional group interconversions. A particularly valuable transformation is the conversion of the alcohol to an alkyl halide. This conversion transforms the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide array of functional groups. The stereochemical integrity of the chiral center is of paramount importance during this process.
A prominent method for this transformation is the Appel reaction, which converts alcohols to the corresponding alkyl halides using a combination of a triaryl- or trialkylphosphine and a tetrahalomethane. organic-chemistry.org This reaction is known for its mild conditions and typically proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the stereogenic center. organic-chemistry.org For the synthesis of chiral β-amino bromides from their corresponding alcohols, an efficient method utilizes N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). tandfonline.comtandfonline.com This approach has been shown to successfully convert various N-protected β-amino alcohols into β-amino bromides in excellent yields without detectable racemization. tandfonline.comtandfonline.comresearchgate.net
The mechanism involves the initial formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the halogen source (e.g., CBr₄ or NBS). The alcohol then attacks the phosphonium species to form an oxyphosphonium intermediate. The halide ion, now a competent nucleophile, attacks the carbon atom bearing the oxyphosphonium group in an SN2 fashion, leading to the desired alkyl halide with inverted stereochemistry and the formation of triphenylphosphine oxide as a byproduct. organic-chemistry.org While direct application on this compound requires appropriate N-protection of the piperazine ring to prevent side reactions, this methodology is a cornerstone for modifying chiral amino alcohol scaffolds. In some cases, attempted Appel reactions on β-amino alcohols have been observed to yield aziridines directly through intramolecular substitution, highlighting the competing reaction pathways that must be controlled. mdpi.com
The resulting chiral 2-haloalkyl-piperazine is a valuable intermediate. The halide can be displaced by various nucleophiles to extend or modify the side chain, making it a key synthon in the generation of diverse chemical libraries based on the chiral piperazine scaffold. mdpi.comresearchgate.net
Table 1: Representative Alcohol to Halide Conversion Reactions This table is a representative summary of the reaction type and does not imply these specific reagents have been published for use on this compound itself.
| Starting Material Type | Reagents | Product Type | Key Features | Citations |
| N-Protected Chiral β-Amino Alcohol | PPh₃, CBr₄ | N-Protected Chiral β-Amino Bromide | Mild conditions; Inversion of configuration (SN2). | organic-chemistry.org |
| N-Protected Chiral β-Amino Alcohol | PPh₃, CCl₄ | N-Protected Chiral β-Amino Chloride | Mild conditions; Inversion of configuration. | organic-chemistry.org |
| N-Protected Chiral β-Amino Alcohol | PPh₃, NBS | N-Protected Chiral β-Amino Bromide | High yields; No detectable racemization. | tandfonline.comtandfonline.comresearchgate.net |
| General Alcohol | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, Et₄NCl | Alkyl Chloride | Stereospecific conversion of asymmetric alcohols. | researchgate.net |
Schiff Base Formation and Related Condensation Reactions
Schiff base (or imine) formation is a fundamental condensation reaction in organic chemistry that plays a crucial role in the synthesis of chiral piperazines. ekb.eg A Schiff base is formed through the reversible reaction of a primary amino group with a carbonyl compound (an aldehyde or a ketone). dergipark.org.tr This reaction is a key step in several strategies for constructing the piperazine ring or for modifying its precursors.
In the context of piperazine synthesis, a common approach involves the condensation of a 1,2-diamine precursor with a dicarbonyl compound or its equivalent. More modern methods utilize the condensation of a functionalized diamine with a monocarbonyl compound to form an imine, which then undergoes an intramolecular cyclization. For instance, a photocatalytic method has been developed for synthesizing carbon-substituted piperazines from 1,2-diamines and various carbonyl partners. thieme-connect.com The reaction proceeds through the in situ formation of an imine, which is then oxidized via single-electron transfer to a radical cation. A subsequent 6-endo-trig radical cyclization furnishes the piperazine core. acs.orgnih.gov This programmable approach allows for the synthesis of diverse piperazine structures from readily available starting materials. acs.orgnih.gov
Another strategy involves the iridium-catalyzed condensation of amines and vicinal diols. dtu.dk The proposed mechanism includes the dehydrogenation of the diol to an α-hydroxy aldehyde, which then condenses with an amine to form an α-hydroxy imine intermediate, a critical step leading to the final piperazine product. dtu.dk
Furthermore, Schiff base chemistry is integral to chiral auxiliary-based syntheses. For example, the condensation of an enantiopure starting material, such as (R)-Glyceraldehyde acetonide, with an amine like 2-chloroethylamine (B1212225) generates a chiral imine. rsc.org This imine can then be subjected to further reactions, such as a Staudinger reaction, as part of a multi-step sequence to build a functionalized, homochiral piperazine ring. rsc.org The formation and subsequent reaction of Schiff bases derived from piperazine-containing molecules, such as 1-amino-4-methylpiperazine (B1216902) or 1,4-bis(3-aminopropyl)-piperazine, with various aldehydes and ketones are also widely reported for creating larger, more complex structures. dergipark.org.trresearchgate.net
Table 2: Examples of Schiff Base Formation in Piperazine Synthesis This table provides examples of synthetic strategies that utilize Schiff base intermediates to form piperazine rings.
| Precursors | Catalyst/Reagent | Intermediate Type | Synthetic Outcome | Citations |
| 1,2-Diamine, Aldehyde/Ketone | Acridinium Photocatalyst | Imine / Radical Cation | C-Substituted Piperazine | thieme-connect.comacs.orgnih.gov |
| Primary Alkylamine, 1,2-Diol | [Cp*IrCl₂]₂, NaHCO₃ | α-Hydroxy Imine | Substituted Piperazine | dtu.dk |
| (R)-Glyceraldehyde acetonide, 2-Chloroethylamine | MgSO₄ | Chiral Imine | Intermediate for homochiral piperazine synthesis | rsc.org |
| 1-Amino-4-methylpiperazine, Aromatic Aldehyde | Heat (Reflux in Ethanol) | Hydrazone-type Schiff Base | Functionalized Piperazine Derivative | dergipark.org.tr |
Utility in the Construction of Advanced Heterocyclic Systems
This compound serves as a key starting material for the synthesis of various advanced heterocyclic systems, particularly those involving fused or bicyclic piperazine structures. Its inherent chirality and bifunctional nature, possessing both a secondary amine and a primary alcohol, allow for a range of strategic cyclization reactions.
One notable application is in the construction of bicyclic piperazines. For instance, derivatives of this compound can be utilized in Pictet-Spengler reactions to form complex fused heterocyclic systems. wikipedia.orgnih.gov The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.edu By appropriately modifying the this compound core, it can be transformed into a suitable β-arylethylamine precursor for this powerful cyclization, leading to the stereocontrolled synthesis of novel polycyclic alkaloids and related structures. nih.gov
Furthermore, the vicinal amino alcohol functionality within this compound is a precursor for creating more complex heterocyclic frameworks. For example, treatment of a protected diaminoalcohol derived from a similar chiral pool with diethyl oxalate (B1200264) can lead to the formation of 2,3-diketopiperazinones, which upon reduction, yield enantiopure, orthogonally protected 2,3-disubstituted piperazines. nih.gov This strategy highlights the utility of the amino alcohol moiety in building intricate heterocyclic systems with multiple stereocenters.
The synthesis of bicyclic piperazines from L-aspartic acid has been described, showcasing a chiral pool approach to avoid classical resolution. researchgate.net This underscores the value of starting with enantiomerically pure building blocks like this compound for constructing complex heterocyclic architectures.
Table 1: Examples of Advanced Heterocyclic Systems Derived from this compound Precursors
| Starting Material Precursor | Reaction Type | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| N-Aryl-(S)-2-(piperazin-2-yl)ethanol derivative | Pictet-Spengler Reaction | Tetrahydro-β-carboline fused piperazine | Core of various alkaloids and bioactive molecules. nih.govresearchgate.net |
| Protected (S)-diaminoalcohol | Condensation with diethyl oxalate followed by reduction | Enantiopure 2,3-disubstituted piperazine | Scaffold for medicinal chemistry exploration. nih.gov |
| This compound derivative | Intramolecular cyclization | Bicyclic piperazines | Constrained analogs for improved pharmacological properties. researchgate.net |
Precursor in the Synthesis of Chiral Amine Scaffolds
The inherent chirality of this compound makes it an excellent precursor for the synthesis of a variety of chiral amine scaffolds. bldpharm.com The two secondary amine nitrogens and the primary alcohol offer multiple points for chemical modification, allowing for the generation of diverse and structurally complex chiral amines.
Derivatization of the piperazine nitrogens is a common strategy. For example, N-alkylation or N-arylation can be readily achieved. Palladium-catalyzed S-arylation has been demonstrated on related piperazine systems in aqueous media, showcasing a method for introducing aryl groups. rsc.org Reductive amination is another powerful tool for N-alkylation, allowing for the introduction of a wide range of substituents. mdpi.comnih.gov These reactions, when applied to this compound, can produce a library of chiral N-substituted piperazine ethanols.
Furthermore, the primary alcohol can be converted to other functional groups, expanding the diversity of accessible chiral amine scaffolds. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by further reactions, can lead to novel chiral piperazine derivatives. The alcohol can also be transformed into a leaving group, enabling nucleophilic substitution to introduce a variety of functionalities.
A key application is the synthesis of chiral diamines. The piperazine ring itself is a 1,4-diamine, and by maintaining the stereocenter at C2, this compound serves as a direct precursor to chiral 1,2-disubstituted diamine derivatives after appropriate functionalization. These chiral diamines are valuable ligands in asymmetric catalysis and key components in many biologically active molecules. The synthesis of chiral cis-2,5-disubstituted piperazines from chiral aziridines derived from amino acids highlights a related strategy for accessing such scaffolds. researchgate.net
Table 2: Synthetic Transformations of this compound for Chiral Amine Scaffold Generation
| Reaction Type | Functional Group Targeted | Resulting Chiral Amine Scaffold | Potential Applications |
|---|---|---|---|
| N-Alkylation (e.g., reductive amination) | Piperazine Nitrogens | N,N'-disubstituted (S)-2-(piperazin-2-yl)ethanols | Pharmacological screening, building blocks. mdpi.comnih.gov |
| N-Arylation (e.g., Buchwald-Hartwig coupling) | Piperazine Nitrogens | N-Aryl-(S)-2-(piperazin-2-yl)ethanols | Synthesis of bioactive compounds. mdpi.comnih.gov |
| Oxidation of Alcohol | Primary Alcohol | (S)-2-(Piperazin-2-yl)acetaldehyde or acetic acid | Intermediates for further derivatization. |
| Conversion to Leaving Group | Primary Alcohol | (S)-2-(2-Haloethyl)piperazines | Precursors for nucleophilic substitution. nih.gov |
Application in the Formation of Carbon-Substituted Piperazine Pharmacophores (Focusing on Synthetic Strategy)
A significant advantage of using this compound is the direct incorporation of a carbon substituent at the C2 position, providing a strategic starting point for creating carbon-substituted piperazine pharmacophores. nih.govrsc.org The synthetic strategy often involves leveraging the existing stereocenter and functional groups to introduce further complexity.
One common strategy involves the initial protection of one or both nitrogen atoms to control reactivity, followed by modification of the ethanol (B145695) side chain. For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent intramolecular cyclization can lead to the formation of bicyclic systems, where the piperazine ring is fused to another ring.
Alternatively, the ethanol side chain can be extended. For instance, conversion of the alcohol to an aldehyde allows for Wittig-type reactions or other carbon-carbon bond-forming reactions to introduce new substituents.
A powerful approach for creating carbon-substituted piperazines is through the use of β-lactam synthons. nih.govrsc.org While not a direct application of this compound, the principles are relevant. In this methodology, a chiral β-lactam is used as a precursor, and through a series of ring-opening and closing reactions, a carbon-substituted piperazine is formed. nih.govrsc.org This highlights the importance of chiral building blocks in accessing these complex structures.
The synthesis of 5-substituted piperazine-containing ureas has been demonstrated using a chiral pool approach starting from amino acids. nih.gov This strategy allows for the introduction of various substituents at the 5-position of the piperazine ring, creating a library of compounds for structure-activity relationship studies. nih.gov
Table 3: Synthetic Strategies for Carbon-Substituted Piperazine Pharmacophores
| Synthetic Strategy | Key Transformation | Example Product | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Conversion of hydroxyl to a leaving group followed by N-alkylation | Bicyclic piperazines | researchgate.net |
| Side Chain Extension | Oxidation of alcohol to aldehyde followed by C-C bond formation | Piperazines with extended C2 substituents | |
| β-Lactam Synthon Methodology | Ring-opening and cyclization of a chiral β-lactam | (R)-[(S)-piperazin-2-yl]acetate | nih.gov |
| Chiral Pool Synthesis | Starting from chiral amino acids | 5-Substituted piperazine-containing ureas | nih.gov |
Role in Multi-Component Reactions and Domino Processes for Chiral Product Generation
Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. researchgate.netresearchgate.net this compound, with its multiple reactive sites, is an ideal candidate for participation in such reactions to generate chiral products.
The Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com Derivatives of this compound can serve as the amine component in Ugi-type reactions. The resulting Ugi adducts, which are highly functionalized and maintain the original stereochemistry, can undergo further transformations to yield complex chiral piperazine-containing structures.
Domino reactions involving this compound can be designed to rapidly build molecular complexity. For example, a sequence involving an initial N-acylation followed by an intramolecular cyclization could be considered a domino process. A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of piperazin-2-ones and morpholin-2-ones, demonstrating the power of domino reactions in constructing chiral heterocycles. acs.org
The Pictet-Spengler reaction, as mentioned earlier, can also be part of a domino sequence. wikipedia.orgnih.gov For instance, an initial reaction to form a β-arylethylamine from a this compound derivative could be immediately followed by a Pictet-Spengler cyclization in a one-pot process. These strategies are particularly valuable for creating libraries of chiral compounds for high-throughput screening. The combination of a Pictet-Spengler reaction with an Ugi MCR has been utilized to construct highly complex polycyclic architectures in a few steps with high yields. mdpi.com
Table 4: Applications of this compound in MCRs and Domino Reactions
| Reaction Type | Role of this compound Derivative | Potential Chiral Product | Advantages |
|---|---|---|---|
| Ugi Reaction | Amine component | Highly functionalized, chiral acyclic peptide-like structures | Rapid increase in molecular diversity. mdpi.com |
| Domino Ring-Opening Cyclization | Nucleophile in ring-opening | Chiral piperazin-2-ones | High efficiency and stereoselectivity. acs.org |
| Tandem Pictet-Spengler Reaction | Precursor to the β-arylethylamine | Fused polycyclic chiral alkaloids | Step economy and rapid access to complex scaffolds. mdpi.com |
Applications of S 2 Piperazin 2 Yl Ethanol and Its Derivatives in Catalysis
Development of Chiral Ligands for Asymmetric Metal Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric metal catalysis, which utilizes chiral ligands to influence the stereochemical outcome of a reaction, is a powerful tool for achieving this. The rigid, chiral structure of the piperazine (B1678402) ring makes it a "privileged scaffold" for the design of such ligands. researchgate.netresearchgate.net Derivatives of (S)-2-(Piperazin-2-yl)ethanol are ideal precursors for these ligands due to the stereogenic center at the C-2 position.
The development of C2-symmetric ligands has been a particularly successful strategy in asymmetric catalysis. nih.govrsc.org This symmetry reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. nih.govresearchgate.net By modifying both nitrogen atoms of the piperazine ring derived from this compound, C2-symmetric bidentate ligands can be synthesized, which are effective in a range of metal-catalyzed reactions.
One of the key routes to accessing chiral piperazine scaffolds is through the asymmetric hydrogenation of pyrazine (B50134) precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantiomeric excess (up to 90% ee). dicp.ac.cn These piperazinones can then be chemically converted into chiral piperazines, preserving the optical purity. dicp.ac.cn Similarly, iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, provides a facile route to a wide range of chiral piperazines with excellent enantioselectivity (up to 96% ee). nih.govresearchgate.net These synthetic methodologies open the door to creating a diverse library of chiral piperazine-based ligands, including those that could be derived from this compound, for applications in reactions such as asymmetric transfer hydrogenation of ketones. rsc.orgmdpi.comresearchgate.net
While the potential is significant, specific examples detailing the performance of ligands directly derived from this compound in major catalytic reactions like asymmetric hydrogenation or carbon-carbon bond-forming reactions are not extensively detailed in currently available literature. However, the foundational strategies for their synthesis and the proven success of the chiral piperazine scaffold in asymmetric catalysis strongly support their potential for future development.
Contributions to Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside metal and biocatalysis. The piperazine moiety is a versatile functional group in this context, capable of participating in different modes of activation.
Hydrogen-bonding organocatalysis relies on the formation of non-covalent bonds between the catalyst and substrate. These interactions can activate the substrate, stabilize transition states, and create a chiral environment to induce stereoselectivity. Catalysts such as chiral thioureas, squaramides, and guanidines have proven effective in this role. nih.gov
The this compound molecule contains key functional groups—two secondary amines (N-H) and a primary alcohol (O-H)—that can act as hydrogen-bond donors. The piperazine ring itself, with its two nitrogen atoms, can also serve as a hydrogen-bond acceptor. uit.no This dual functionality makes its derivatives promising candidates for bifunctional catalysis, where one part of the catalyst activates the electrophile while another activates the nucleophile. The chiral center inherent in the molecule provides the necessary scaffold for inducing enantioselectivity. While the structural features of this compound derivatives make them theoretically well-suited for hydrogen-bonding organocatalysis, specific applications and detailed studies in this area are not widely reported in the scientific literature to date.
A significant advancement in sustainable chemistry is the development of heterogeneous catalysts that can be easily recovered and reused. Immobilizing a catalyst on a solid support, such as silica (B1680970), addresses this challenge. Piperazine, when grafted onto a silica surface, has been shown to be a highly efficient and recyclable organocatalyst for important carbon-carbon bond-forming reactions. researchgate.net
The silica-immobilized piperazine catalyst functions as a solid base, effectively promoting the Aldol and Knoevenagel condensation reactions. researchgate.netresearchgate.net In the Aldol reaction, the catalyst facilitates the condensation between aromatic aldehydes and ketones. For the Knoevenagel condensation, it is effective in reacting aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) or diethyl malonate. researchgate.netnih.govmdpi.com The use of a heterogeneous system offers straightforward product isolation through simple filtration and allows for the catalyst to be reused multiple times with minimal loss of activity. researchgate.net
The performance of silica-supported piperazine in these reactions is notable for its high yields and the environmentally friendly conditions under which the reactions can be conducted.
Table 1: Performance of Silica-Immobilized Piperazine in Aldol Condensation Data extracted from studies on silica-supported piperazine catalysts.
| Aldehyde | Ketone | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Acetone | 2-MeTHF | 24 | 92 |
| 4-Nitrobenzaldehyde | Acetone | 2-MeTHF | 12 | 95 |
| 4-Chlorobenzaldehyde | Acetone | 2-MeTHF | 24 | 90 |
| Heptanal | Benzaldehyde | 2-MeTHF | - | >90 |
Table 2: Performance of Silica-Immobilized Piperazine in Knoevenagel Condensation Data extracted from studies on silica-supported piperazine catalysts.
| Aldehyde | Active Methylene Compound | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Ethanol (B145695) | 0.5 | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | Ethanol | 0.5 | 96 |
| Salicylaldehyde | Diethyl malonate | 2-MeTHF | - | High |
Insights into Catalytic Mechanism and Stereocontrol
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more effective catalysts. For catalysts derived from this compound, the key to their utility lies in how their inherent chirality is transferred to the products.
In asymmetric metal catalysis, the chiral ligand creates a well-defined, three-dimensional space around the metal center. This concept is often described as a "chiral fence" or a chiral pocket. nih.gov The substituents on the chiral ligand create steric hindrance that forces the incoming substrate to approach the metal center from a specific direction. For a C2-symmetric ligand derived from this compound, the two identical chiral groups would establish a highly ordered environment, disfavoring transition states that would lead to the minor enantiomer and thereby ensuring high stereocontrol. nih.govrsc.org In the case of asymmetric hydrogenation, mechanistic studies suggest that the reaction can proceed through a dynamic kinetic resolution process, where the chiral catalyst selectively hydrogenates one rapidly equilibrating enantiomer of the substrate intermediate. dicp.ac.cn
In the context of organocatalysis, such as the piperazine-catalyzed Aldol and Knoevenagel reactions, the mechanism typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The secondary amine of the piperazine catalyst reacts with a carbonyl compound (ketone or aldehyde) to form an enamine, which then acts as the nucleophile. Alternatively, it can react with an aldehyde to form an iminium ion, which is a more reactive electrophile. When a chiral piperazine derivative is used, the stereocenter on the piperazine ring directs the subsequent bond-forming step, leading to the preferential formation of one enantiomer of the product. The specific conformation of the enamine or iminium intermediate, dictated by the chiral catalyst, determines the face selectivity of the reaction.
Advanced Spectroscopic and Computational Analysis of S 2 Piperazin 2 Yl Ethanol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucida-tion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-2-(Piperazin-2-yl)ethanol and its derivatives. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a piperazine (B1678402) derivative, protons on the piperazine ring typically appear as a complex series of multiplets in the aliphatic region. For instance, in a study of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons were observed at 2.96 and 3.16 ppm. mdpi.com The protons of the ethanol (B145695) side chain in this compound would be expected at distinct chemical shifts, influenced by the neighboring chiral center and the hydroxyl group.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. In the aforementioned triazole-thione derivative, aliphatic carbons of the piperazine ring were observed at 48.46 and 50.14 ppm. mdpi.com The structural integrity of newly synthesized derivatives is routinely confirmed by comparing experimental spectra with expected chemical shifts. nih.govresearchgate.net
For complex structures or cases where signal overlap occurs in 1D spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the molecule, while HETCOR correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of their respective signals. The conformational behavior of the piperazine ring, which often exists in a chair conformation, can lead to complex NMR spectra due to restricted bond rotation, sometimes requiring dynamic NMR studies to fully characterize. researchgate.net
| Derivative | Technique | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2-((4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | ¹H NMR (400 MHz, CDCl₃) | 7.28-7.04 (m, 4H, Ar-H), 3.42 (s, 2H, CH₂CN), 2.99 (t, 2H, SCH₂), 2.68–2.41 (m, 10H, piperazine-H & NCH₂) | mdpi.com |
| 2-((4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | ¹³C NMR (101 MHz, CDCl₃) | 135.7, 133.5, 129.7, 128.4, 127.2, 126.6 (Ar-C), 114.8 (CN), 56.8, 52.5, 51.7, 45.9 (Aliphatic-C), 29.8 (SCH₂) | mdpi.com |
| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹H NMR (DMSO-d₆) | 7.67-6.92 (m, Ar-H), 5.23 (s, CH₂), 3.75 (s, OCH₃), 3.16, 2.96 (piperazine-H) | mdpi.com |
| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹³C NMR (DMSO-d₆) | 69.21 (CH₂), 55.81 (OCH₃), 50.14, 48.46 (piperazine-C) | mdpi.com |
Vibrational Spectroscopy (FTIR) for Monitoring Reaction Progress and Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule and monitoring the progress of a chemical reaction. emerginginvestigators.org For this compound, characteristic absorption bands corresponding to O-H, N-H, C-O, and C-N bonds are expected.
The progress of derivatization reactions, such as N-alkylation or N-acylation at the piperazine nitrogen atoms, can be monitored by observing the disappearance of the N-H stretching vibration (typically in the 3300-3500 cm⁻¹ region) and the appearance of new bands associated with the introduced functional group. For example, the formation of an amide derivative would be indicated by the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹.
In a study on Fluphenazine dihydrochloride, a complex piperazine derivative, vibrational modes were assigned using experimental IR and Raman spectroscopy in conjunction with DFT calculations. nih.gov The stretching modes of the piperazine ring were identified at 1009, 945, and 931 cm⁻¹ in the IR spectrum, while C-H stretching from CH₂ groups was observed at 2993 cm⁻¹. nih.gov This combined experimental and theoretical approach allows for a detailed and accurate assignment of the vibrational spectrum.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide, derivative) | Stretching | 1630-1680 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
Mass Spectrometry Techniques for Confirmation of Synthetic Products
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For the confirmation of synthetic products derived from this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. ESI-MS typically yields the protonated molecular ion ([M+H]⁺), allowing for the direct determination of the molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a synthesized compound with a high degree of confidence. mdpi.com This is achieved by comparing the experimentally measured mass with the theoretically calculated mass for a proposed formula. This method is routinely used to verify the successful synthesis of novel piperazine derivatives. mdpi.com
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | C₁₄H₁₉ClN₃S | [M+H]⁺ | 296.0988 | 296.0992 | mdpi.com |
| 2-(4-(2-((2-fluorophenyl)thio)ethyl)piperazinyl)acetonitrile | C₁₄H₁₉FN₃S | [M+H]⁺ | 280.1284 | 280.1287 | mdpi.com |
| 2-(4-(2-(benzo[d]thiazol-2-ylthio)ethyl)piperazinyl)acetonitrile | C₁₅H₁₉N₄S₂ | [M+H]⁺ | 319.1051 | 319.1055 | mdpi.com |
Computational Chemistry for Conformational Analysis and Reactivity Prediction (e.g., HOMO/LUMO Calculations)
Computational chemistry offers profound insights into the three-dimensional structure and electronic properties of molecules. Conformational analysis of this compound and its derivatives can be performed to identify the most stable low-energy conformers. cwu.educwu.edu This typically involves exploring the potential energy surface related to the piperazine ring pucker (e.g., chair, boat, twist-boat conformations) and the rotation of the ethanol side chain.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comajchem-a.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), which provide quantitative measures of the molecule's stability and reactivity. irjweb.com
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. soton.ac.uk It provides precise information on bond lengths, bond angles, and torsional angles. Crucially for chiral molecules like this compound, this technique can unambiguously determine both relative and absolute stereochemistry. nih.gov
The determination of the absolute configuration of a chiral center is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure, a technique known as the Bijvoet method. nih.gov This has been successfully applied to piperazine derivatives to confirm their stereochemistry. For example, the absolute configuration of a chiral piperazine-containing ligand was unequivocally assigned as 'S' through an X-ray crystallographic study of its oxalate (B1200264) salt. nih.govacs.org This technique is considered the gold standard for stereochemical assignment when a suitable single crystal can be obtained. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₆H₃₀ClN₃O₉ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| a (Å) | 15.7212(3) | nih.gov |
| b (Å) | 5.65480(10) | nih.gov |
| c (Å) | 31.4047(5) | nih.gov |
| β (°) | 93.1580(10) | nih.gov |
| Volume (ų) | 2787.65(9) | nih.gov |
| Determined Absolute Configuration | S | nih.govacs.org |
Emerging Research Frontiers and Potential Academic Applications
Integration in Supramolecular Chemistry and Host-Guest Systems
The piperazine (B1678402) moiety is a well-established building block for the construction of supramolecular hydrogen-bonded networks. rsc.org The specific structure of (S)-2-(Piperazin-2-yl)ethanol, with its hydrogen bond donors (the two amine groups and the hydroxyl group) and acceptors (the two nitrogen atoms), along with its defined stereochemistry, suggests significant potential for its use in supramolecular chemistry and the design of host-guest systems.
Researchers have demonstrated that piperazine and its derivatives can self-assemble with various organic acids to form intricate supramolecular architectures, including 2D and 3D hydrogen-bonded networks. rsc.orgrsc.org The chirality of this compound introduces an additional layer of complexity and potential for stereospecific recognition. This could be exploited in the development of chiral hosts for the recognition and separation of enantiomeric guest molecules. The hydroxyl group provides a further point of interaction, potentially leading to the formation of more complex and functional host-guest assemblies.
The principles of host-guest chemistry often rely on complementary interactions between a host molecule and a guest molecule. mdpi.com The piperazine ring of this compound could be encapsulated within the cavity of a larger host molecule, or it could itself be part of a larger macrocyclic host designed to bind specific guests. The ethanol (B145695) side chain could be further functionalized to modulate the binding properties of such a system.
Potential Applications in Supramolecular Chemistry:
| Application Area | Potential Role of this compound |
| Chiral Recognition | As a component of a chiral host for enantioselective binding of guest molecules. |
| Crystal Engineering | As a building block for the design of novel crystalline materials with specific network topologies. |
| Self-Assembling Materials | As a monomeric unit for the formation of supramolecular polymers or gels. |
| Sensors | As a recognition element in a chemosensor for the detection of specific analytes. |
Exploration in Polymer Chemistry and Functional Material Development
The bifunctional nature of this compound, possessing two reactive amine functionalities and a hydroxyl group, makes it an interesting candidate for the synthesis of novel polymers and functional materials. Piperazine derivatives have been utilized in the development of various polymeric materials, including antimicrobial polymers and as functional couplers in polymer synthesis. acs.orgacs.orgrsc.org
One area of exploration is the use of this compound as a monomer in step-growth polymerization. The two secondary amine groups of the piperazine ring can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The presence of the chiral center in the monomer unit would lead to the formation of stereoregular polymers with potentially unique chiroptical properties and applications in chiral separations or as chiral catalysts.
Furthermore, the hydroxyl group of this compound can be used to initiate ring-opening polymerizations of cyclic monomers, such as lactones or epoxides, leading to the formation of graft copolymers. The piperazine moiety could also be incorporated as a side group in a polymer chain, imparting specific properties such as basicity, hydrophilicity, and the ability to coordinate with metal ions. This could be useful in the development of functional materials for applications in catalysis, water treatment, or drug delivery. For instance, piperazine has been used to end-functionalize thermosensitive poly(2-isopropyl-2-oxazolines), demonstrating its utility in modifying polymer properties. researchgate.net
Potential Roles in Polymer Chemistry:
| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |
| Polyamides/Polyureas | As a chiral diamine monomer. | Chirality, thermal stability, specific solubility. |
| Graft Copolymers | As an initiator for ring-opening polymerization. | Amphiphilicity, functional side chains. |
| Functional Polymers | As a functional side group. | Basicity, metal-binding capacity, stimuli-responsiveness. |
Design of Novel Chiral Scaffolds for Drug Discovery (Focus on Scaffolding)
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. dicp.ac.cnresearchgate.net Its ability to modulate physicochemical properties and present substituents in a defined spatial orientation makes it highly valuable in drug design. The introduction of a chiral center, as in this compound, provides a scaffold with a specific three-dimensional arrangement, which is crucial for selective interaction with biological targets.
This compound can serve as a versatile chiral building block for the synthesis of more complex molecules. rsc.org The two nitrogen atoms of the piperazine ring can be differentially functionalized, allowing for the introduction of diverse substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further opportunities for structural elaboration.
The development of practical and scalable synthetic routes to enantiomerically pure 2-substituted piperazines is an active area of research. rsc.org These methods often start from readily available chiral precursors, such as α-amino acids, and allow for the controlled introduction of substituents onto the piperazine core. The resulting chiral piperazine scaffolds can then be incorporated into lead compounds to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The introduction of a chiral piperidine (B6355638) scaffold, a related heterocyclic system, has been shown to enhance biological activity and selectivity, as well as improve pharmacokinetic properties. thieme-connect.com
Examples of Chiral Piperazine Scaffolds in Drug Discovery:
| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |
| 2-Substituted Piperazines | Asymmetric synthesis from α-amino acids. rsc.org | Oncology, CNS disorders, infectious diseases. |
| Piperazin-2-ones | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org | Anthelmintics, anticancer agents. |
| Conformationally Constrained Piperazines | Multi-step synthesis involving cyclization reactions. | Peptidomimetics, protease inhibitors. |
Future Directions in Sustainable Synthesis and Green Chemistry for Piperazine Derivatives
The growing emphasis on green chemistry in the pharmaceutical and chemical industries is driving the development of more sustainable methods for the synthesis of chiral molecules like this compound. mdpi.com Traditional synthetic routes to piperazine derivatives often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation.
Future research in this area will likely focus on the development of catalytic and more atom-economical approaches. For example, the direct C-H functionalization of the piperazine ring is a promising strategy to introduce substituents in a more efficient manner, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.netnsf.gov Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles under mild conditions. mdpi.com
The use of renewable feedstocks and green solvents is another important aspect of sustainable synthesis. Ethanol, the solvent from which the target compound derives its name, is a bio-based and environmentally benign solvent that could be employed in the synthesis of piperazine derivatives. mdpi.com Catalytic hydrogenation using earth-abundant metal catalysts is another green alternative to traditional reduction methods that often use stoichiometric amounts of metal hydrides. acs.orgresearchgate.netnih.gov
Comparison of Synthetic Strategies for Piperazine Derivatives:
| Synthetic Strategy | Traditional Approach | Green Chemistry Approach |
| Functionalization | Pre-functionalized starting materials, multi-step synthesis. | Direct C-H functionalization, photoredox catalysis. mdpi.com |
| Reduction | Stoichiometric metal hydrides (e.g., LiAlH4). | Catalytic hydrogenation (e.g., using Ir or Pd catalysts). dicp.ac.cnacs.org |
| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane). | Bio-based solvents (e.g., ethanol), water. mdpi.com |
| Atom Economy | Often low due to the use of protecting groups and multi-step sequences. | Higher through catalytic and atom-economical reactions. |
The continued development of sustainable synthetic methods will be crucial for the wider academic and industrial application of this compound and other valuable chiral piperazine derivatives.
Q & A
Q. What are the standard protocols for synthesizing enantiomerically pure (S)-2-(Piperazin-2-yl)ethanol?
Enantiomerically pure this compound can be synthesized via β-lactam synthon methodology. For example, acid-catalyzed methanolysis of a bicyclic β-lactam intermediate (derived from chiral precursors) yields methyl (R)-[(S)-piperazin-2-yl]acetate, which can be reduced to the target compound . Key steps include chiral resolution using HPLC with a Chromolith® RP-18 column to ensure enantiomeric purity .
Q. How should researchers characterize the purity and structure of this compound?
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the piperazine ring and ethanol moiety. Compare chemical shifts with analogs like 2-(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)ethanol hydrochloride .
- HPLC : Use reversed-phase columns (e.g., Chromolith® HighResolution RP-18) to assess purity. Mobile phases often include ethanol-water gradients .
- Mass Spectrometry : Confirm molecular weight (129.2 g/mol for the free base; 203.11 g/mol for the dihydrochloride salt) via ESI-MS .
Q. What safety precautions are critical when handling this compound?
- Corrosive Hazards : The compound causes severe skin/eye burns. Always use nitrile gloves, goggles, and fume hoods .
- First Aid : For skin contact, immediately rinse with water for ≥15 minutes; for ingestion, rinse the mouth but do not induce vomiting .
- Storage : Keep sealed in dry conditions at room temperature to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound derivatives?
Conflicting solubility reports (e.g., 263 mg/mL in water vs. 12.1 mg/mL in SILICOS-IT predictions) arise from experimental conditions. To resolve:
Q. What strategies optimize the integration of this compound into complex drug molecules like adagrasib?
In adagrasib synthesis, the compound is incorporated via Buchwald-Hartwig amination. Key optimizations include:
- Catalyst Selection : Use Pd(OAc) with Xantphos ligand for efficient C–N coupling .
- Solvent System : Employ methanol or ethanol to enhance intermediate solubility while avoiding β-lactam ring degradation .
- Workup : Purify intermediates via column chromatography (silica gel, ethyl acetate/methanol eluent) to remove unreacted piperazine derivatives .
Q. How can decomposition products of this compound be identified and mitigated during storage?
Decomposition under heat or humidity generates carbon/nitrogen oxides. Mitigation involves:
Q. What methodologies ensure enantiomeric fidelity in downstream applications of this compound?
Q. How do structural modifications of this compound impact its reactivity in nucleophilic substitutions?
The ethanol moiety and piperazine nitrogen influence reactivity:
- Ethanol Group : Acts as a leaving group in Mitsunobu reactions (e.g., with DIAD/PhP).
- Piperazine Nitrogen : Participates in alkylation/acylation. For example, reaction with 2-fluoroacrylic acid (using T3P coupling reagent) forms stable amides .
- Steric Effects : Substituents on the piperazine ring (e.g., methyl groups) reduce reaction rates due to hindered access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
